molecular formula C15H14Cl2N6OS B2710582 2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034370-80-2

2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2710582
CAS No.: 2034370-80-2
M. Wt: 397.28
InChI Key: JPPHPOHJFIKELF-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including chloro, pyrrolidinyl, triazolo, pyridazinyl, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common approach includes the following steps:

    Formation of the triazolo[4,3-b]pyridazine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and nitrile compounds under acidic or basic conditions.

    Introduction of the pyrrolidinyl group: This step involves nucleophilic substitution reactions where the pyrrolidine ring is introduced onto the triazolo[4,3-b]pyridazine core.

    Attachment of the thiophene-3-carboxamide moiety: This can be done through amide bond formation reactions using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro groups can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel synthetic methodologies.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide: Similar structure with a different position of the carboxamide group.

    2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N6OS/c16-10-7-9(14(17)25-10)15(24)18-8-13-20-19-11-3-4-12(21-23(11)13)22-5-1-2-6-22/h3-4,7H,1-2,5-6,8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPHPOHJFIKELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=C(SC(=C4)Cl)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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